

6-Phenoxynicotinaldehyde: A Technical Guide for Discovery and Initial Characterization

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Compound of Interest

Compound Name: 6-Phenoxynicotinaldehyde

Cat. No.: B069604

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Disclaimer: The following technical guide is a predictive overview for the novel compound **6-Phenoxynicotinaldehyde**. As of the compilation of this document, specific literature on this molecule is not publicly available. The data, protocols, and pathways presented herein are hypothetical and extrapolated from established chemical principles and data on structurally related compounds. This guide is intended to serve as a foundational resource for researchers initiating studies on **6-Phenoxynicotinaldehyde**.

Introduction

6-Phenoxynicotinaldehyde is a heterocyclic aromatic compound featuring a pyridine ring substituted with a phenoxy group at the 6-position and an aldehyde at the 3-position. The convergence of these functional groups suggests a potential for diverse chemical reactivity and biological activity. The pyridine core is a common scaffold in medicinal chemistry, while the phenoxy moiety can influence physicochemical properties such as lipophilicity and metabolic stability. The aldehyde group provides a reactive handle for further synthetic modifications or for potential interactions with biological macromolecules. This document outlines a proposed synthetic route, predicted physicochemical and spectroscopic properties, and a hypothetical workflow for the initial biological characterization of this compound.

Predicted Physicochemical and Spectroscopic Data

The following tables summarize the predicted properties of **6-Phenoxynicotinaldehyde**. These values are estimated based on the known data of its constituent functional groups and related molecules.

Table 1: Predicted Physicochemical Properties

Property	Predicted Value
Molecular Formula	C ₁₂ H ₉ NO ₂
Molecular Weight	199.21 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	85-95 °C
Boiling Point	> 300 °C (decomposes)
Solubility	Soluble in DMSO, DMF, Chloroform, Ethyl Acetate; Sparingly soluble in Methanol; Insoluble in water
logP (calculated)	~2.5

Table 2: Predicted Spectroscopic Data

Technique	Predicted Data
^1H NMR	δ (ppm) in CDCl_3 : ~10.1 (s, 1H, -CHO), ~8.8 (d, 1H, H2-pyridine), ~8.2 (dd, 1H, H4-pyridine), ~7.5-7.3 (m, 2H, m-phenoxy), ~7.2 (t, 1H, p-phenoxy), ~7.1 (d, 2H, o-phenoxy), ~7.0 (d, 1H, H5-pyridine).
^{13}C NMR	δ (ppm) in CDCl_3 : ~192 (-CHO), ~165 (C6-pyridine), ~155 (C-ipso-phenoxy), ~153 (C2-pyridine), ~138 (C4-pyridine), ~130 (C-meta-phenoxy), ~125 (C-para-phenoxy), ~122 (C-ortho-phenoxy), ~118 (C5-pyridine), ~110 (C3-pyridine).
FT-IR	ν (cm^{-1}): ~3050 (Ar C-H), ~2850, 2750 (Aldehyde C-H), ~1700 (C=O aldehyde), ~1580, 1480 (C=C, C=N aromatic), ~1240 (Ar-O-Ar stretch).
Mass Spec.	(ESI+) m/z: 200.06 $[\text{M}+\text{H}]^+$, 222.04 $[\text{M}+\text{Na}]^+$.

Experimental Protocols

Synthesis of 6-Phenoxynicotinaldehyde

The proposed synthesis involves a nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$) reaction between 6-chloronicotinaldehyde and phenol. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates the displacement of the chloride.

- Materials: 6-chloronicotinaldehyde (1.0 eq), phenol (1.2 eq), potassium carbonate (K_2CO_3 , 2.0 eq), N,N-Dimethylformamide (DMF), Ethyl acetate, Brine, Anhydrous sodium sulfate.
- Procedure:
 - To a solution of 6-chloronicotinaldehyde in DMF, add phenol and potassium carbonate.
 - Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield **6-Phenoxynicotinaldehyde**.

Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in deuterated chloroform (CDCl_3) and acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher spectrometer.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: Obtain the IR spectrum of the solid compound using a KBr pellet or as a thin film.
- Mass Spectrometry (MS): Analyze the compound using electrospray ionization (ESI) mass spectrometry to confirm the molecular weight.
- Purity Analysis: Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC).

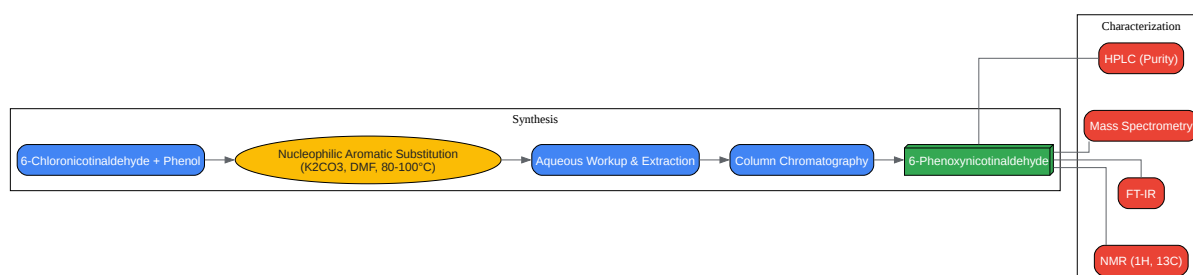
Potential Biological Activities and Screening Workflow

The structural motifs of **6-Phenoxynicotinaldehyde** suggest several potential biological activities. Phenoxypyridine derivatives have been explored for various therapeutic applications. The proposed initial screening workflow is designed to broadly assess the bioactivity of this novel compound.

- Antimicrobial Activity: The pyridine core is present in many antibacterial and antifungal agents. Initial screening against a panel of gram-positive and gram-negative bacteria, as well as common fungal strains, is recommended.

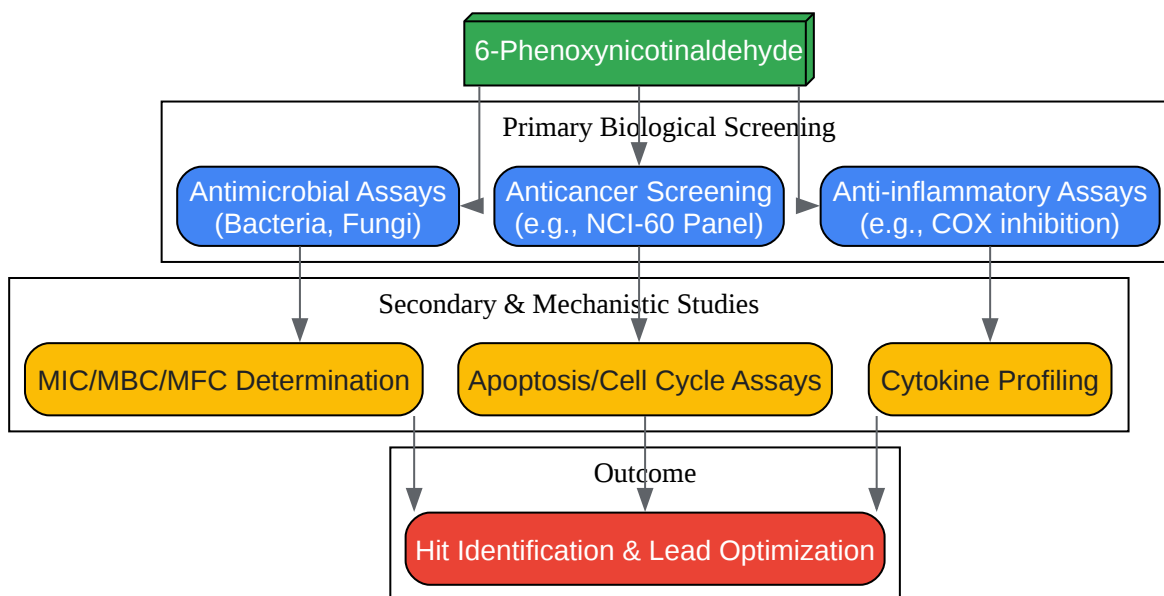
- **Anticancer Activity:** Many pyridine derivatives exhibit cytotoxic effects against cancer cell lines. An initial screen against a panel of cancer cell lines (e.g., NCI-60) can provide insights into its potential as an anticancer agent.
- **Anti-inflammatory Activity:** The phenoxy group can modulate inflammatory pathways. Initial assays could include cyclooxygenase (COX) enzyme inhibition or assessment of inflammatory cytokine production in stimulated immune cells.

Visualizations



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Caption: Proposed workflow for the synthesis and characterization of **6-Phenoxynicotinaldehyde**.



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